3-Amino-1-(1-propyl-1h-imidazol-5-yl)propan-1-ol
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Overview
Description
3-Amino-1-(1-propyl-1h-imidazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-propyl-1h-imidazol-5-yl)propan-1-ol typically involves the reaction of 1-(3-aminopropyl)imidazole with propylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1-propyl-1h-imidazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-Amino-1-(1-propyl-1h-imidazol-5-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of pH-sensitive polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-propyl-1h-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropyl)imidazole
- 3-(1H-Imidazol-1-yl)propan-1-amine
- 3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine
Uniqueness
3-Amino-1-(1-propyl-1h-imidazol-5-yl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propyl group and amino functionality make it a versatile compound for various applications, distinguishing it from other similar imidazole derivatives .
Biological Activity
3-Amino-1-(1-propyl-1H-imidazol-5-yl)propan-1-ol, a compound with the molecular formula C6H11N3O and CAS Number 2227681-42-5, has attracted attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C₆H₁₁N₃O |
Molecular Weight | 141.17 g/mol |
CAS Number | 2227681-42-5 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is suggested that this compound acts as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and motor functions. Specifically, it may exhibit selective inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Neuroprotective Activity :
- Antidepressant Properties :
- Inhibition of MAO-B :
Study on Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of imidazole derivatives, including this compound. The results demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro .
Antidepressant Activity Assessment
Another research effort focused on assessing the antidepressant-like effects of imidazole derivatives in animal models. The results indicated that administration of these compounds led to a notable increase in locomotor activity and a decrease in despair-like behavior in forced swim tests, suggesting their potential use as antidepressants .
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-amino-1-(3-propylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-2-5-12-7-11-6-8(12)9(13)3-4-10/h6-7,9,13H,2-5,10H2,1H3 |
InChI Key |
QXAZKBAZSOHJER-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC=C1C(CCN)O |
Origin of Product |
United States |
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